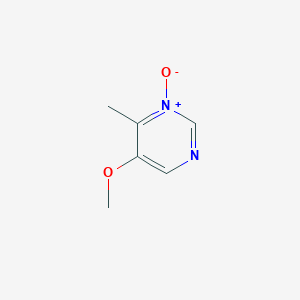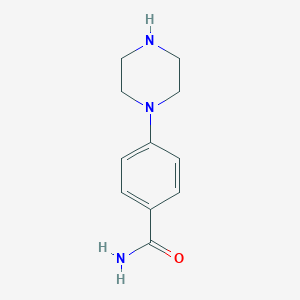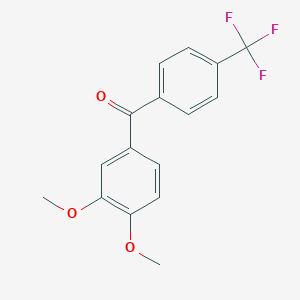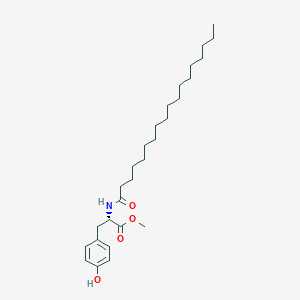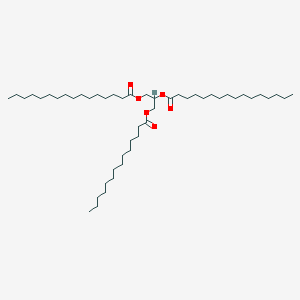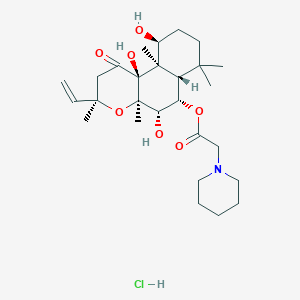
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl, also known as Epoxyketone, is a chemical compound that has been the subject of extensive scientific research. It is a labdane diterpenoid that has shown potential as an anti-cancer agent due to its ability to inhibit proteasome activity. In
Wissenschaftliche Forschungsanwendungen
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit proteasome activity, which is essential for the survival of cancer cells. Inhibition of proteasome activity leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to induce apoptosis in cancer cells.
Wirkmechanismus
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl inhibits proteasome activity by irreversibly binding to the active site of the proteasome. This leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Biochemische Und Physiologische Effekte
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. It has also been shown to have potent anti-cancer effects at low concentrations. However, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For research on 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl include exploring its potential as a treatment for specific types of cancer, investigating its anti-inflammatory effects, and improving its solubility and half-life. Other areas of research could include exploring the mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in more detail and identifying potential drug targets for combination therapy. Overall, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl shows great promise as a potential anti-cancer agent and warrants further investigation.
Synthesemethoden
The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves the reaction of labd-14-en-8,13-diol with piperidine and acetic anhydride, followed by oxidation with m-chloroperbenzoic acid. This method has been reported to yield 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in high purity and yield.
Eigenschaften
CAS-Nummer |
114376-11-3 |
|---|---|
Produktname |
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl |
Molekularformel |
C27H44ClNO7 |
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 |
InChI-Schlüssel |
QGRXRBJNZDDDHY-YHEOSNBFSA-N |
Isomerische SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Synonyme |
6-((piperidino)acetoxy)-7-desacetylforskolin HL 706 HL-706 HL706 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



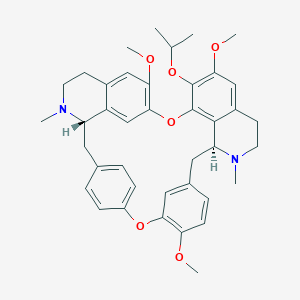
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
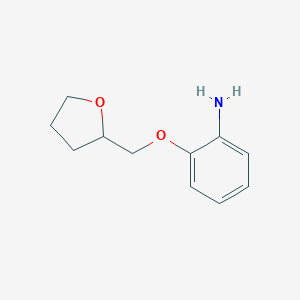
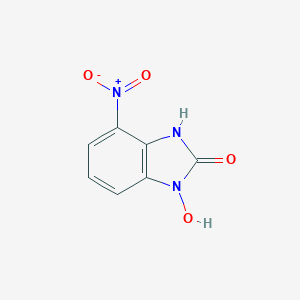
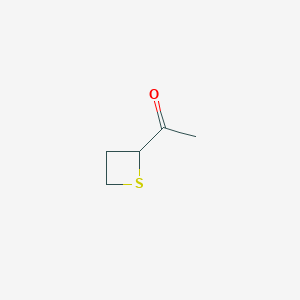

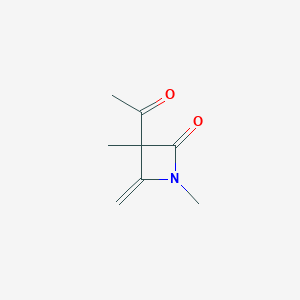
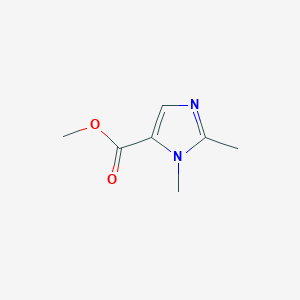
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
